molecular formula C12H13BrN2O2 B2488371 tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1222809-40-6

tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B2488371
CAS No.: 1222809-40-6
M. Wt: 297.152
InChI Key: UFVUYSVJZHVOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a valuable synthetic building block in medicinal chemistry, primarily for the design and development of new antitumor agents. Its core research value lies in its role as a configuration-constrained scaffold for creating colchicine-binding site inhibitors (CBSIs) . Researchers utilize this brominated pyrrolopyridine derivative to replace the metabolically unstable cis-olefin bonds found in natural products like combretastatin A-4 (CA-4), thereby locking the bioactive configuration and improving the metabolic stability of potential drug candidates . This compound serves as a key intermediate in Suzuki cross-coupling reactions, allowing researchers to systematically explore structure-activity relationships by introducing diverse aryl groups at the 6-position . Derivatives stemming from this core structure have demonstrated potent in vitro antiproliferative activities against a range of human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . The mechanism of action for these advanced compounds involves the potent inhibition of tubulin polymerization, which disrupts microtubule dynamics, leads to G2/M phase cell cycle arrest, and ultimately induces apoptosis in cancer cells . Molecular modelling studies suggest that optimized derivatives interact with the colchicine binding site on tubulin, forming critical hydrogen bonds with residues such as Thrα179 and Asnβ349 . The 1H-pyrrolo[3,2-c]pyridine scaffold is recognized as a privileged structure in drug discovery due to its promising pharmacological properties .

Properties

IUPAC Name

tert-butyl 6-bromopyrrolo[3,2-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-5-4-8-7-14-10(13)6-9(8)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVUYSVJZHVOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CN=C(C=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Nitropyridine Derivatives

A widely adopted route begins with 2-bromo-5-methylpyridine (11 ), which undergoes oxidation to the N-oxide (12 ) using m-chloroperbenzoic acid (mCPBA). Subsequent nitration with fuming nitric acid in sulfuric acid yields 2-bromo-5-methyl-4-nitropyridine 1-oxide (13 ). Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) facilitates vinylogous amide formation (14 ), which cyclizes under reducing conditions (iron powder, acetic acid, 100°C, 5 h) to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ) in moderate yields.

Key Reaction Conditions:

  • Cyclization: Iron powder (4 equiv), acetic acid, 100°C, 5 h
  • Workup: pH adjustment to 8 with Na2CO3, extraction with ethyl acetate
  • Purification: Silica gel chromatography (n-hexane/ethyl acetate, 1:2)

This method ensures regioselective bromine retention at position 6, critical for downstream functionalization.

Alternative Bromination Strategies

While less common, direct electrophilic bromination of the pyrrolo[3,2-c]pyridine core has been explored. However, the Boc group’s electron-withdrawing nature complicates such approaches, often leading to undesired regiochemistry or decomposition. Thus, pre-installing bromine prior to Boc protection remains the preferred route.

Spectroscopic Characterization

While the provided sources lack full NMR data for the target compound, analogous Boc-protected pyrrolo[3,2-c]pyridines exhibit characteristic signals:

  • 1H NMR (CDCl3): δ 1.65 (s, 9H, Boc CH3), 6.62–8.42 (m, aromatic H)
  • 13C NMR: δ 28.3 (Boc CH3), 83.2 (Boc quaternary C), 115–150 (aromatic C)

The bromine atom at position 6 deshields adjacent protons, causing downfield shifts compared to non-brominated analogues. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 363.0344.

Comparative Analysis of Synthetic Routes

Parameter Cyclization Route Direct Bromination
Overall Yield 45–55% <20%
Regioselectivity High Low
Functional Tolerance Compatible with Boc Limited
Scalability Moderate Poor

The cyclization route offers superior regiocontrol and scalability, making it the industrial benchmark. Direct bromination is hindered by side reactions and low yields.

Chemical Reactions Analysis

tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can be achieved using oxidizing agents like potassium permanganate.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and suitable ligands.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolo[3,2-c]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrrolopyridine derivatives, including tert-butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific cancer cell lines, demonstrating potential as therapeutic agents. For instance, studies have shown that modifications in the pyrrolopyridine structure can enhance potency against various cancers, making them valuable in drug development .

Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of specific enzymes involved in disease pathways. Its structural features allow it to interact with target proteins effectively, which is crucial for developing drugs aimed at treating conditions such as hypertension and inflammation. For example, certain derivatives have shown promise in inhibiting kinases that play a role in cancer progression .

Material Science

Synthesis of Functional Materials
In material science, this compound serves as a precursor for synthesizing functional materials. Its unique structure allows it to be incorporated into polymers and other materials that require specific electronic or optical properties. The compound's ability to form stable bonds with other chemical entities makes it suitable for creating advanced materials used in electronics and photonics .

Nanotechnology Applications
The compound is also being explored in the field of nanotechnology. Its derivatives can be utilized to create nanoscale materials with tailored properties for applications in drug delivery systems and biosensors. The functionalization of nanoparticles with this compound can enhance their stability and biocompatibility, making them more effective in biomedical applications .

Synthetic Chemistry

Building Block for Synthesis
As a versatile building block, this compound is used in the synthesis of more complex organic molecules. Its bromine atom provides a site for nucleophilic substitution reactions, allowing chemists to introduce various functional groups into the molecule. This characteristic is particularly beneficial in the development of new pharmaceuticals and agrochemicals .

Case Studies
Several case studies highlight the utility of this compound in synthetic pathways:

  • Synthesis of Novel Anticancer Agents: Researchers have successfully utilized this compound to synthesize new derivatives that exhibit enhanced anticancer activity compared to existing treatments .
  • Development of Targeted Drug Delivery Systems: The compound has been incorporated into nanoparticle formulations aimed at improving drug delivery efficiency and targeting specific tissues .

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s bromine atom and pyrrolo[3,2-c]pyridine core allow it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula MW (g/mol) Key Properties/Applications Reference
tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (Target Compound) Br at C6, Boc at N1 C₁₂H₁₃BrN₂O₂ 297.15 High reactivity in Suzuki-Miyaura couplings; used in kinase inhibitor synthesis
tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Cl at C4, dihydro core, Boc at N1 C₁₂H₁₅ClN₂O₂ 254.71 Reduced aromaticity (dihydro) may lower metabolic stability; less reactive than bromo analogue
tert-Butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Cl at C6, I at C2, Boc at N1 C₁₂H₁₃ClIN₂O₂ 387.60 Iodo substituent enhances cross-coupling reactivity but increases molecular weight
tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Br at C6, oxazol-5-yl at C2, Boc at N1 C₁₅H₁₄BrN₃O₃ 364.19 Oxazole ring improves binding affinity in kinase inhibitors
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Methoxy-pyridine, Br, Boc-protected C₁₇H₂₃BrN₂O₄ 399.28 Extended linker (pyrrolidine) enhances solubility; used in receptor-targeted therapies

Biological Activity

tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS Number: 1222809-40-6) is a synthetic compound belonging to the class of pyrrolopyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C12H13BrN2O2
  • Molecular Weight : 297.15 g/mol
  • Purity : Typically ≥ 95% .

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the pyrrolo[3,2-c]pyridine core allows for significant interactions with biological targets, potentially leading to inhibition or modulation of their activity.

Enzymatic Inhibition

Anti-inflammatory Effects

Comparative Analysis

The biological activity of this compound can be compared with other pyrrolopyridine derivatives:

Compound NameStructureBiological ActivityReference
tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylateStructureModerate DYRK1A inhibition
tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylateStructureAntimicrobial properties
tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylateStructureEnhanced lipophilicity affecting bioavailability

Study on DYRK1A Inhibition

Anti-inflammatory Activity Assessment

In vitro experiments conducted on BV2 microglial cells revealed that treatment with this compound resulted in a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with LPS. This suggests a potential therapeutic application in neuroinflammatory diseases .

Q & A

Q. Table 1. Optimization of Suzuki Coupling Conditions (Adapted from )

ParameterStandard ProtocolOptimized Alternative
CatalystPd(PPh₃)₄ (2 mg)Pd(OAc)₂/XPhos (5 mol%)
SolventDioxane/H₂O (4:1)Toluene/H₂O (3:1)
Temperature90°C, 12 h120°C (microwave), 30 min
Yield15%45–60% (predicted)

Q. Table 2. Key NMR Assignments for tert-Butyl 6-Bromo Derivatives

Proton/Positionδ (ppm) RangeReference
Pyrrolopyridine H-58.93–8.54
Aromatic H (substituted)7.51–7.28
tert-Butyl CH₃1.70

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.